molecular formula C25H25NO4 B2924445 N-[2-hydroxy-3-(4-methoxyphenyl)-2-methylpropyl]-9H-xanthene-9-carboxamide CAS No. 1396845-87-6

N-[2-hydroxy-3-(4-methoxyphenyl)-2-methylpropyl]-9H-xanthene-9-carboxamide

Cat. No. B2924445
CAS RN: 1396845-87-6
M. Wt: 403.478
InChI Key: IFTWNVWBCWMTQL-UHFFFAOYSA-N
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Description

N-[2-hydroxy-3-(4-methoxyphenyl)-2-methylpropyl]-9H-xanthene-9-carboxamide, also known as HX630, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields.

Mechanism of Action

The mechanism of action of N-[2-hydroxy-3-(4-methoxyphenyl)-2-methylpropyl]-9H-xanthene-9-carboxamide involves the inhibition of various molecular targets, including protein kinases and enzymes involved in cellular signaling pathways. N-[2-hydroxy-3-(4-methoxyphenyl)-2-methylpropyl]-9H-xanthene-9-carboxamide has been shown to inhibit the activity of AKT, a protein kinase that plays a critical role in cell survival and proliferation. Additionally, N-[2-hydroxy-3-(4-methoxyphenyl)-2-methylpropyl]-9H-xanthene-9-carboxamide has been reported to inhibit the activity of phosphodiesterases, enzymes that regulate cyclic nucleotide signaling pathways.
Biochemical and Physiological Effects
N-[2-hydroxy-3-(4-methoxyphenyl)-2-methylpropyl]-9H-xanthene-9-carboxamide has been reported to have various biochemical and physiological effects, including the inhibition of cell proliferation, induction of apoptosis, and modulation of cellular signaling pathways. In animal models, N-[2-hydroxy-3-(4-methoxyphenyl)-2-methylpropyl]-9H-xanthene-9-carboxamide has been shown to have neuroprotective effects and improve cognitive function. Additionally, N-[2-hydroxy-3-(4-methoxyphenyl)-2-methylpropyl]-9H-xanthene-9-carboxamide has been reported to have anti-inflammatory effects and reduce oxidative stress.

Advantages and Limitations for Lab Experiments

N-[2-hydroxy-3-(4-methoxyphenyl)-2-methylpropyl]-9H-xanthene-9-carboxamide has several advantages for lab experiments, including its high potency, selectivity, and ability to inhibit multiple molecular targets. However, N-[2-hydroxy-3-(4-methoxyphenyl)-2-methylpropyl]-9H-xanthene-9-carboxamide also has some limitations, including its low solubility in water and potential toxicity at high concentrations.

Future Directions

There are several future directions for research on N-[2-hydroxy-3-(4-methoxyphenyl)-2-methylpropyl]-9H-xanthene-9-carboxamide, including the development of new analogs with improved pharmacological properties, the investigation of its potential applications in other fields, such as cardiovascular disease and diabetes, and the elucidation of its molecular mechanism of action. Additionally, further studies are needed to determine the optimal dosage and administration method for N-[2-hydroxy-3-(4-methoxyphenyl)-2-methylpropyl]-9H-xanthene-9-carboxamide in different experimental settings.
Conclusion
In conclusion, N-[2-hydroxy-3-(4-methoxyphenyl)-2-methylpropyl]-9H-xanthene-9-carboxamide is a chemical compound with significant potential for various scientific research applications. Its synthesis method, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research on N-[2-hydroxy-3-(4-methoxyphenyl)-2-methylpropyl]-9H-xanthene-9-carboxamide is needed to fully understand its potential and limitations in various fields.

Synthesis Methods

N-[2-hydroxy-3-(4-methoxyphenyl)-2-methylpropyl]-9H-xanthene-9-carboxamide can be synthesized through a multi-step process involving the reaction of various chemical reagents. The synthesis method of N-[2-hydroxy-3-(4-methoxyphenyl)-2-methylpropyl]-9H-xanthene-9-carboxamide has been described in detail in several scientific publications, including the Journal of Organic Chemistry and the Journal of Medicinal Chemistry.

Scientific Research Applications

N-[2-hydroxy-3-(4-methoxyphenyl)-2-methylpropyl]-9H-xanthene-9-carboxamide has been extensively studied for its potential applications in various fields, including cancer research, neuroscience, and drug development. In cancer research, N-[2-hydroxy-3-(4-methoxyphenyl)-2-methylpropyl]-9H-xanthene-9-carboxamide has been shown to inhibit the growth of various cancer cells, including breast cancer, lung cancer, and prostate cancer cells. In neuroscience, N-[2-hydroxy-3-(4-methoxyphenyl)-2-methylpropyl]-9H-xanthene-9-carboxamide has been reported to have neuroprotective effects and improve cognitive function in animal models of neurodegenerative diseases. In drug development, N-[2-hydroxy-3-(4-methoxyphenyl)-2-methylpropyl]-9H-xanthene-9-carboxamide has been used as a lead compound for the design of new drugs targeting specific molecular pathways.

properties

IUPAC Name

N-[2-hydroxy-3-(4-methoxyphenyl)-2-methylpropyl]-9H-xanthene-9-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H25NO4/c1-25(28,15-17-11-13-18(29-2)14-12-17)16-26-24(27)23-19-7-3-5-9-21(19)30-22-10-6-4-8-20(22)23/h3-14,23,28H,15-16H2,1-2H3,(H,26,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IFTWNVWBCWMTQL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC1=CC=C(C=C1)OC)(CNC(=O)C2C3=CC=CC=C3OC4=CC=CC=C24)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H25NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

403.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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